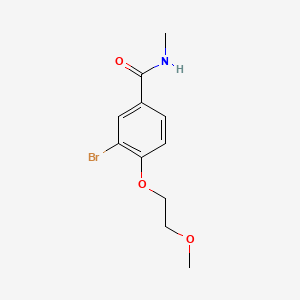![molecular formula C14H8Cl2N2O2S B4835691 3-(3-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2,4-imidazolidinedione](/img/structure/B4835691.png)
3-(3-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2,4-imidazolidinedione
Übersicht
Beschreibung
3-(3-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2,4-imidazolidinedione, also known as CTI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-(3-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2,4-imidazolidinedione is not fully understood. However, studies have shown that 3-(3-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2,4-imidazolidinedione inhibits the activity of certain enzymes such as carbonic anhydrase and aldose reductase, which are involved in various physiological processes. 3-(3-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2,4-imidazolidinedione also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2,4-imidazolidinedione has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(3-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2,4-imidazolidinedione inhibits the growth of cancer cells and reduces the levels of inflammatory cytokines. In vivo studies have shown that 3-(3-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2,4-imidazolidinedione reduces blood glucose levels in diabetic rats and has a neuroprotective effect in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(3-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2,4-imidazolidinedione in lab experiments is its high purity and stability. 3-(3-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2,4-imidazolidinedione is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 3-(3-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2,4-imidazolidinedione is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 3-(3-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2,4-imidazolidinedione. One direction is to explore the potential use of 3-(3-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2,4-imidazolidinedione in the treatment of other diseases such as neurodegenerative disorders and cardiovascular diseases. Another direction is to investigate the potential use of 3-(3-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2,4-imidazolidinedione in the development of new materials with unique properties. Finally, further studies are needed to fully understand the mechanism of action of 3-(3-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2,4-imidazolidinedione and its potential side effects.
Wissenschaftliche Forschungsanwendungen
3-(3-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2,4-imidazolidinedione has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 3-(3-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2,4-imidazolidinedione has shown promising results in the treatment of cancer, diabetes, and inflammation. In agriculture, 3-(3-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2,4-imidazolidinedione has been used as a pesticide due to its insecticidal properties. In material science, 3-(3-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2,4-imidazolidinedione has been used as a precursor for the synthesis of various materials such as metal-organic frameworks.
Eigenschaften
IUPAC Name |
(5E)-3-(3-chlorophenyl)-5-[(5-chlorothiophen-2-yl)methylidene]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O2S/c15-8-2-1-3-9(6-8)18-13(19)11(17-14(18)20)7-10-4-5-12(16)21-10/h1-7H,(H,17,20)/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPNHKBYIPRCPD-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC=C(S3)Cl)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C\C3=CC=C(S3)Cl)/NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2,4,5-trichlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4835612.png)

![N-{[(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4835623.png)
![1-[4-(acetylamino)phenyl]-N,N-diallyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4835638.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,5-dichlorophenyl)thiourea](/img/structure/B4835655.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4835656.png)
![S-[4-(4-chloro-3-nitrobenzylidene)-5-oxo-4,5-dihydro-1,3-thiazol-2-yl] O-ethyl thiocarbonate](/img/structure/B4835659.png)
![N-(4-acetylphenyl)-N'-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]urea](/img/structure/B4835666.png)
![1-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-4-piperidinecarboxamide](/img/structure/B4835667.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{2-[(3-methylbenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4835679.png)
![3-(4-methoxyphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B4835685.png)
![2-[(8,8-dimethyl-4-oxo-3-phenyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B4835690.png)
![2-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrobenzamide](/img/structure/B4835694.png)
![N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-phenylthiourea](/img/structure/B4835700.png)